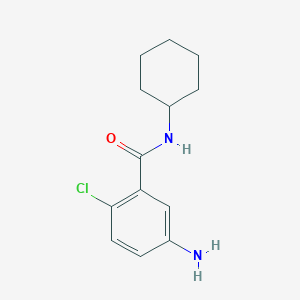

5-amino-2-chloro-N-cyclohexylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

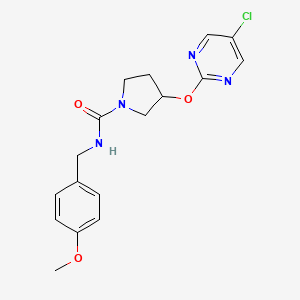

5-Amino-2-chloro-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H17ClN2O . It has a molecular weight of 252.74 .

Molecular Structure Analysis

The InChI code for 5-amino-2-chloro-N-cyclohexylbenzamide is 1S/C13H17ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) . This indicates that the molecule consists of a benzamide group with a chlorine atom at the 2nd position and an amino group at the 5th position on the benzene ring. The benzamide group is further substituted with a cyclohexyl group.Scientific Research Applications

- 5-amino-2-chloro-N-cyclohexylbenzamide exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cell growth inhibition and apoptosis induction. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

- In the realm of neuropharmacology, this compound has drawn attention due to its interactions with neurotransmitter receptors. It may modulate neuronal activity, impacting conditions such as epilepsy, neurodegenerative diseases, or pain management .

- Some studies suggest that 5-amino-2-chloro-N-cyclohexylbenzamide possesses anti-inflammatory properties. It could potentially be explored as a therapeutic agent for inflammatory disorders, including arthritis and autoimmune diseases .

- Researchers have investigated its analgesic potential, particularly in animal models. Understanding its impact on pain pathways could lead to novel pain management strategies .

- Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. It might be useful in developing new antibiotics or antifungal agents .

- Scientists have explored its interactions with enzymes and biological targets. Investigating its binding affinity and inhibitory effects could provide insights into drug design and chemical biology .

- Although research is limited, there’s interest in understanding how this compound affects metabolic pathways. It could potentially play a role in managing metabolic disorders like diabetes or obesity .

- Computational studies involving 5-amino-2-chloro-N-cyclohexylbenzamide contribute to drug discovery efforts. Its three-dimensional structure and binding interactions with target proteins are essential for rational drug design .

Anticancer Properties

Neuropharmacology

Anti-inflammatory Activity

Analgesic Effects

Antimicrobial Applications

Chemical Biology and Enzyme Inhibition

Metabolic Disorders

Molecular Modeling and Drug Design

properties

IUPAC Name |

5-amino-2-chloro-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQDSKAXZHUYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)

![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B2703999.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B2704001.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)